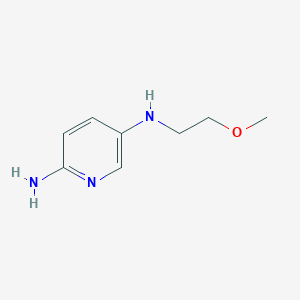

5-(2-Methoxyethylamino)pyridine-2-amine

Description

5-(2-Methoxyethylamino)pyridine-2-amine is a pyridine derivative featuring an amine group at position 2 and a 2-methoxyethylamino substituent at position 4. The methoxyethylamino group introduces both hydrophilic (ether oxygen) and flexible (ethylene chain) properties, which may influence solubility, bioavailability, and binding interactions in biological systems .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

5-N-(2-methoxyethyl)pyridine-2,5-diamine |

InChI |

InChI=1S/C8H13N3O/c1-12-5-4-10-7-2-3-8(9)11-6-7/h2-3,6,10H,4-5H2,1H3,(H2,9,11) |

InChI Key |

RBLDNKGJSKNMKB-UHFFFAOYSA-N |

Canonical SMILES |

COCCNC1=CN=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyethylamino)pyridine-2-amine typically involves the reaction of 2-chloropyridine with 2-methoxyethylamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of continuous flow reactors also reduces the need for extensive purification steps, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethylamino)pyridine-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine or pyridine.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogen atoms replacing the amino group.

Substitution: Alkylated or acylated derivatives depending on the electrophile used.

Scientific Research Applications

5-(2-Methoxyethylamino)pyridine-2-amine is a compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Research

Aminopyridine derivatives, including this compound, have been studied for their potential as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of CDKs has been linked to the suppression of cancer cell proliferation .

Neurodegenerative Disease Treatment

Research indicates that aminopyridines can serve as acetylcholinesterase inhibitors, making them candidates for treating Alzheimer’s disease. The ability to inhibit both acetylcholinesterase and butyrylcholinesterase is particularly valuable, as it addresses the dual roles these enzymes play in neurodegeneration .

Antimicrobial Activities

Some studies have reported that pyridine derivatives exhibit antimicrobial properties. The structural features of this compound may enhance its efficacy against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Case Study 1: Inhibition of Cyclin-Dependent Kinases

In a study focused on the synthesis of novel aryl-substituted 2-aminopyridine derivatives, researchers demonstrated that these compounds could effectively inhibit CDKs in vitro. The results indicated a significant reduction in cell viability in cancer cell lines treated with these inhibitors, suggesting potential therapeutic applications in oncology .

Case Study 2: Neuroprotective Effects

Another research effort evaluated the neuroprotective effects of aminopyridine derivatives on neuronal cells subjected to oxidative stress. The findings revealed that compounds similar to this compound could reduce cell death and promote neuronal survival, highlighting their potential in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | CDK Inhibition | |

| This compound | Acetylcholinesterase Inhibition | |

| This compound | Antimicrobial Activity |

Table 2: Synthesis Methods

| Method Description | Reaction Conditions | Yield (%) |

|---|---|---|

| Halogenated pyridine with amine | Reflux in solvent | Varies by substrate |

| Microwave-assisted synthesis | Under microwave irradiation | Up to 85% |

Mechanism of Action

The mechanism of action of 5-(2-Methoxyethylamino)pyridine-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key pyridine-2-amine derivatives and their substituent-driven properties are summarized below:

Key Observations :

- Methoxy vs.

- Halogenation : Bromo or chloro substituents (e.g., ) increase molecular weight and hydrophobicity, correlating with enhanced corrosion inhibition or agrochemical activity.

- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) improve π-π stacking in antimicrobial agents, while aliphatic chains (e.g., methoxyethyl) may enhance solubility.

Physicochemical Properties

- Solubility: Methoxyethylamino substituents likely enhance water solubility compared to purely aromatic analogs (e.g., ).

- Thermal Stability : Halogenated derivatives (e.g., ) exhibit higher stability due to strong C-Cl/CF3 bonds, whereas methoxyethyl groups may reduce melting points.

Biological Activity

5-(2-Methoxyethylamino)pyridine-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, including its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is a pyridine derivative that features a methoxyethylamino substituent at the 5-position of the pyridine ring. The presence of the amino group and methoxyethyl chain suggests potential interactions with various biological targets, including receptors and enzymes.

Anticancer Activity

Pyridine derivatives are known for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance, studies have shown that certain pyridine derivatives can act as inhibitors of key signaling pathways involved in cancer progression, such as the EGFR and HER-2 pathways, which are crucial in breast and other cancers .

Table 1: Anticancer Efficacy of Pyridine Derivatives

| Compound Name | Target Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | NCI-H522 (Lung) | TBD | EGFR inhibition |

| 2-amino-4-(1-piperidine) pyridine | Breast Cancer | 0.06 | Dual ALK/ROS1 inhibition |

| 2-amino-3-cyanopyridine | Various Cancers | TBD | DNA interaction and topoisomerase inhibition |

Antimicrobial Activity

The antimicrobial potential of pyridine derivatives has been documented extensively. For example, some studies have shown that modifications in the pyridine structure can enhance antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus . The docking studies indicate that these compounds can effectively bind to bacterial targets, suggesting a promising avenue for developing new antibiotics.

Table 2: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| This compound | S. aureus | TBD | TBD |

| Compound 2c | Bacillus subtilis | TBD | -6.389 |

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. The presence of specific substituents significantly influences the compound's interaction with biological targets. For instance, modifications in the amino group or alterations in the methoxyethyl chain can lead to variations in potency and selectivity against different cancer cell lines or microbial strains .

Key Findings from SAR Studies

- Substituent Effects : The introduction of electron-donating groups can enhance binding affinity to receptors.

- Chain Length Variation : Modifying the length of the methoxyethyl chain affects solubility and permeability, impacting bioavailability.

- Pyridine Ring Modifications : Substituents on the pyridine ring can alter the electronic properties, influencing interactions with target proteins.

Case Studies

Recent studies have highlighted specific cases where derivatives of pyridine have shown promising results in preclinical trials. For instance, a study involving a series of aminopyridine derivatives demonstrated significant anticancer activity against multiple cell lines with varying IC50 values, emphasizing the importance of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.